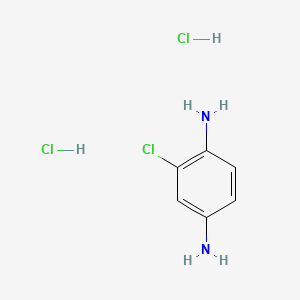

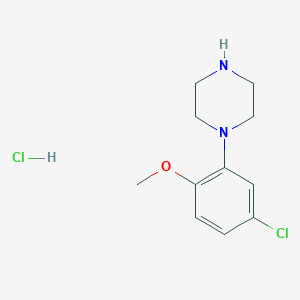

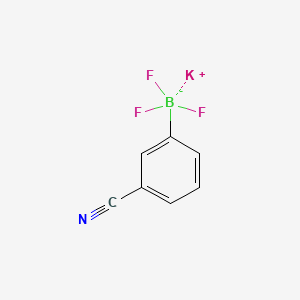

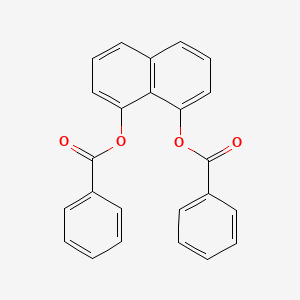

![molecular formula C12H20N2S B1358579 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine CAS No. 930111-07-2](/img/structure/B1358579.png)

4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine, also known as Methylthiambutene, is a synthetic opioid drug that has been used in scientific research. It belongs to the class of drugs known as piperidine derivatives and has been found to have analgesic properties.

Aplicaciones Científicas De Investigación

Soluble Epoxide Hydrolase Inhibition

Research led by Thalji et al. (2013) highlighted the discovery of piperidine-carboxamide inhibitors of soluble epoxide hydrolase, identified from high-throughput screening. The study emphasized the critical role of the triazine heterocycle for potency and P450 selectivity, with phenyl group substitution reducing clearance and enhancing oral exposure. This research showcases the potential application of piperidine derivatives in developing inhibitors for various biological targets (Thalji et al., 2013).

Serotonin Receptor Agonist Development

A study by Sonda et al. (2003) synthesized a series of benzamide derivatives with a piperidinylmethyl group, evaluating them for serotonin 4 receptor agonist activity. This research is significant for understanding the pharmacological profiles of these compounds in gastrointestinal motility (Sonda et al., 2003).

Antibacterial Activity

Srivastava et al. (2007) reported the design and synthesis of novel methylamino piperidinyl substituted oxazolidinones with notable antibacterial activities against both susceptible and resistant Gram-positive strains. This work underscores the relevance of piperidine derivatives in developing new antibacterial agents (Srivastava et al., 2007).

Metabolism in Antineoplastic Agents

Gong et al. (2010) explored the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study identified several metabolites, revealing the extensive metabolism involving N-demethylation, N-oxidation, and hydroxylation, which is pertinent to understanding the pharmacokinetics of drugs with piperidine structures (Gong et al., 2010).

Tautomeric Properties and Molecular Interactions

Deneva et al. (2013) investigated the tautomeric properties of compounds including piperidine derivatives using various analytical techniques. The study provided insights into the controlled shift in tautomeric equilibrium, which is crucial for understanding molecular interactions in chemical and biological systems (Deneva et al., 2013).

Antiproliferative Studies

Harishkumar et al. (2018) synthesized and studied the antiproliferative activity of novel quinoline derivatives, including 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline, against various human cancer cell lines. Their findings highlighted the potential of these compounds in cancer treatment (Harishkumar et al., 2018).

Anti-angiogenic and DNA Cleavage Activity

Kambappa et al. (2017) synthesized carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage activities. These piperidine analogues demonstrated significant biological activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Propiedades

IUPAC Name |

N-methyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2S/c1-13-9-11-4-6-14(7-5-11)10-12-3-2-8-15-12/h2-3,8,11,13H,4-7,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFQDIBOGWDEEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(CC1)CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640442 |

Source

|

| Record name | N-Methyl-1-{1-[(thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine | |

CAS RN |

930111-07-2 |

Source

|

| Record name | N-Methyl-1-{1-[(thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)